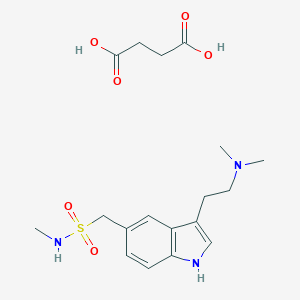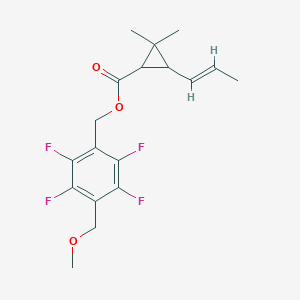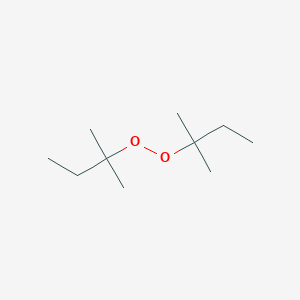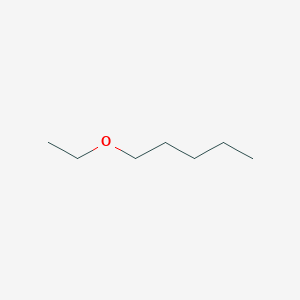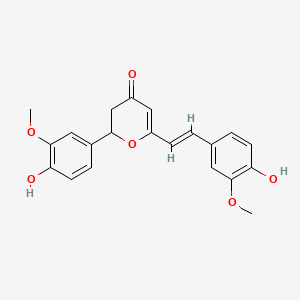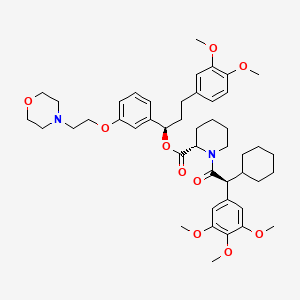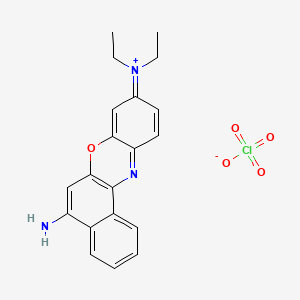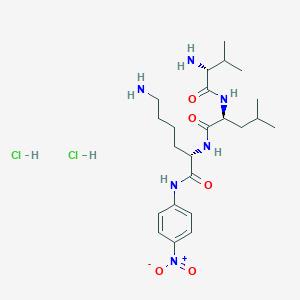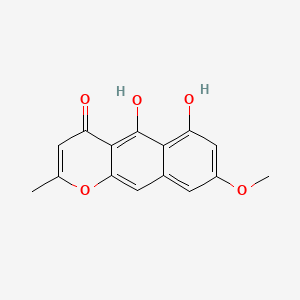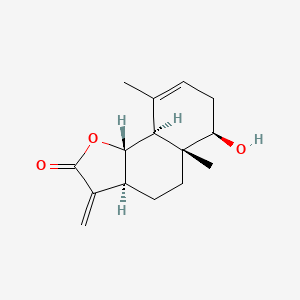
1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is an organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves the reaction of piperidine with phenylsulfonyl chloride and thiophen-3-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the piperidine ring, making it more nucleophilic.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylsulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
A. Treatment of Metabolic Disorders
Recent studies have indicated that 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine exhibits significant potential in the treatment of metabolic syndrome, which encompasses conditions such as type 2 diabetes and obesity. The compound's mechanism involves the inhibition of 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoids that affect glucose metabolism and fat accumulation. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for addressing metabolic disorders .
B. Central Nervous System Disorders
The compound has also been studied for its effects on central nervous system disorders. It shows promise in treating conditions such as Alzheimer's disease and mild cognitive impairment by potentially enhancing cognitive function through modulation of neurotransmitter systems . The ability to penetrate the blood-brain barrier further enhances its therapeutic prospects in neuropharmacology.
C. Cancer Therapy
In oncology, derivatives of piperidine compounds, including this compound, have been explored for their anticancer properties. Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor types . This activity is particularly relevant in the development of new chemotherapeutic agents aimed at improving treatment outcomes for patients with resistant forms of cancer.
Synthesis and Derivative Development
The synthesis of this compound has been reported using various methodologies that enhance yield and purity. Notably, innovative synthetic routes have been developed to create analogs with improved pharmacokinetic properties. These derivatives are being evaluated for enhanced bioavailability and therapeutic efficacy .
Table: Summary of Key Findings Related to Applications
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with various molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophen-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function. The piperidine ring provides structural rigidity and influences the overall conformation of the molecule, affecting its biological activity.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)piperidine: Lacks the thiophen-3-yloxy group, which may result in different biological activities.
4-(Thiophen-3-yloxy)piperidine:
1-(Phenylsulfonyl)-4-(methoxy)piperidine: Substitutes the thiophen-3-yloxy group with a methoxy group, altering its electronic properties and reactivity.
Uniqueness: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is unique due to the presence of both the phenylsulfonyl and thiophen-3-yloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Actividad Biológica
1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yloxy moiety. Its molecular formula is C14H15NO3S, with a molecular weight of 287.34 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of analogues related to this compound, particularly against viruses such as chikungunya virus (CHIKV). For instance, modifications in the structure have led to increased potency and selectivity against CHIKV, demonstrating that piperidine derivatives can serve as effective antiviral agents. In one study, compounds derived from similar structures showed significant inhibitory effects on viral replication with selectivity indices indicating low cytotoxicity .
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives, including those related to this compound, have been documented. Compounds with similar sulfonyl groups exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged significantly, indicating varying degrees of effectiveness .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The mechanism involves binding at the active site of the enzyme, thereby inhibiting its function and leading to increased levels of acetylcholine in the synaptic cleft .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism : The compound's structure allows it to bind effectively to viral proteins or enzymes necessary for viral replication.
- Antibacterial Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.
- Enzyme Inhibition : By binding to acetylcholinesterase, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
Case Studies
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-thiophen-3-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)19-14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRQROQDLFYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
